Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate
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Overview
Description
Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridazine rings. The presence of chlorine and methyl groups further enhances its chemical properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate typically involves the reaction of imidazo[1,2-b]pyridazine with chlorinating and methylating agents. One common method includes the use of bromine, chlorine, and methyl compounds to achieve the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activity.
Biology: It is used in the study of enzyme interactions and cellular pathways.
Industry: It is used in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: This compound shares a similar structure but includes a bromine atom instead of a methyl group.
6-chloro-3-(4-chloro-2-fluorobenzyl)-2-methyl-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazine: This compound includes additional functional groups that enhance its biological activity.
Uniqueness
Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8ClN3O2 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-3-7(10)12-13-6(9(14)15-2)4-11-8(5)13/h3-4H,1-2H3 |
InChI Key |
FWXZWHKWJAWYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN2C1=NC=C2C(=O)OC)Cl |
Origin of Product |
United States |
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